molecular formula C17H19NO7 B13678329 4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate

4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate

Cat. No.: B13678329
M. Wt: 349.3 g/mol
InChI Key: ZHMUALLEENJUCS-UHFFFAOYSA-N
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Description

4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate involves multiple steps. One common method includes the reaction of a precursor compound with dichloromethane and sulfuric acid, followed by separation and purification processes . The reaction conditions typically involve room temperature stirring and subsequent recrystallization from isopropanol to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit DNA topoisomerase I, leading to DNA damage and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: A natural alkaloid with a similar mechanism of action as a DNA topoisomerase I inhibitor.

    Irinotecan: A derivative of camptothecin used as an anticancer drug.

Uniqueness

4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate is unique due to its spiro structure, which imparts distinct chemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

(4'-ethyl-3',10'-dioxospiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-4'-yl) acetate

InChI

InChI=1S/C17H19NO7/c1-3-16(25-10(2)19)12-8-13-17(23-6-7-24-17)4-5-18(13)14(20)11(12)9-22-15(16)21/h8H,3-7,9H2,1-2H3

InChI Key

ZHMUALLEENJUCS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)OC(=O)C

Origin of Product

United States

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